(2R,3R)-2,3-dimethylbutanedioic acid
Description
Historical Perspectives and Foundational Discoveries of Stereoisomeric Butanedioic Acids
The scientific journey to understanding molecules like (2R,3R)-2,3-dimethylbutanedioic acid is rooted in the foundational discoveries of stereochemistry in the 19th century. The study of butanedioic acid and its derivatives was pivotal in uncovering the concept of stereoisomerism. A landmark in this field was Louis Pasteur's work with tartaric acid (2,3-dihydroxybutanedioic acid), a close structural relative. Pasteur's meticulous separation of enantiomeric crystals of sodium ammonium (B1175870) tartrate demonstrated that molecules with the same chemical formula could exist as non-superimposable mirror images, a property now known as chirality.
This discovery laid the groundwork for Jacobus Henricus van 't Hoff and Joseph Achille Le Bel, who independently proposed that a carbon atom bonded to four different substituents would result in a tetrahedral geometry, leading to the possibility of stereoisomers. These early investigations into substituted butanedioic acids were fundamental in establishing the principles of stereochemistry, which are essential for understanding the distinct properties and roles of specific stereoisomers like this compound in modern chemistry.
Contemporary Significance of this compound in Asymmetric Synthesis and Mechanistic Studies
The contemporary significance of this compound lies primarily in its application as a chiral building block in asymmetric synthesis. In this role, the molecule's well-defined stereochemistry is transferred to a new, more complex molecule, allowing for the synthesis of enantiomerically pure target compounds. Chiral building blocks are invaluable in the synthesis of natural products and pharmaceuticals, where often only one enantiomer exhibits the desired biological activity.
A specific application of this compound is found in its use as a precursor for creating stereochemically defined reagents for carbon-carbon bond formation. For instance, research has shown that (2R,3R)-dimethylsuccinic acid can be converted into a corresponding chiral iodide. researchgate.net This iodide was subsequently used in the stereoselective alkylation of a zincate enolate, producing the desired product as a mixture of diastereomers with a 5:1 ratio. researchgate.net This example highlights how the inherent chirality of the this compound backbone is used to influence the stereochemical outcome of a key reaction step in a synthetic sequence.
The C2-symmetry of the molecule, where a 180-degree rotation results in an identical structure, is a feature often sought in chiral ligands and auxiliaries for asymmetric catalysis. This symmetry can simplify the analysis of reaction transition states and often leads to higher enantioselectivities. While detailed mechanistic studies specifically involving this compound as a catalyst or ligand are not widely documented, its structural motifs are characteristic of those used in the broader field of chiral Brønsted acid catalysis.
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | This compound |
| Synonyms | (2R,3R)-2,3-dimethylsuccinic acid |
| CAS Number | 57694-62-9 |
| Appearance | Solid |
| Chirality | Chiral, C2-Symmetric |
Overview of Key Academic Research Domains for this compound
The key academic research domains for this compound are centered on its utility in stereoselective organic synthesis. Its structural features make it a compound of interest in several specialized areas:
Chiral Building Block Synthesis : As demonstrated, the primary application is its use as a "chiral pool" starting material. researchgate.net Researchers in natural product synthesis and medicinal chemistry utilize such compounds to construct complex molecules with specific stereochemistry, avoiding the need for difficult chiral separations later in the synthesis. The related compound (2R,3R)-2,3-butanediol is also highly valued as a chiral building block, underscoring the importance of the (2R,3R) stereochemical motif.
Design of Chiral Ligands and Auxiliaries : The dicarboxylic acid functionality allows for derivatization to form amides, esters, or other functional groups, enabling its incorporation into more complex molecules designed as chiral ligands for metal-catalyzed reactions or as chiral auxiliaries. The rigidity and C2-symmetry of the dimethylsuccinic acid core are desirable features for inducing high levels of stereocontrol.
Materials Science : Chiral dicarboxylic acids are potential monomers for the synthesis of chiral polymers and metal-organic frameworks (MOFs). These materials can have unique optical properties or be used as stationary phases in chiral chromatography for the separation of enantiomers.
While the direct application of this compound may appear specialized, its role as a carrier of precise stereochemical information makes it a valuable tool in the broader field of asymmetric synthesis and the development of chiral materials.
Structure
3D Structure
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2R,3R)-2,3-dimethylbutanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4-/m1/s1 |
InChI Key |
KLZYRCVPDWTZLH-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chiral Resolution of 2,3 Dimethylbutanedioic Acid Stereoisomers
Enantioselective Synthesis Strategies for (2R,3R)-2,3-Dimethylbutanedioic Acid
The creation of the two adjacent stereocenters in this compound with high enantiopurity necessitates the use of sophisticated asymmetric synthesis techniques. These strategies can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated approaches, and biocatalytic methods.
Asymmetric Catalysis in the Preparation of this compound and its Precursors
Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric catalytic synthesis of this compound is not widely documented, the principles can be applied to the synthesis of its key precursors by establishing the two stereocenters in a controlled manner.
One of the most powerful methods for asymmetric carbon-carbon bond formation is the Michael addition, or conjugate addition, reaction. mdpi.com Chiral catalysts, such as those derived from privileged ligand scaffolds, can effectively control the stereochemical outcome of the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of a precursor to this compound, a strategy could involve the asymmetric conjugate addition of a methylmalonate equivalent to a suitable α,β-unsaturated acceptor, followed by a subsequent stereocontrolled methylation.
For instance, chiral rhodium catalysts have been shown to be effective in the stereoselective cyclopropanation of N-phenoxylsulfonamides, demonstrating their utility in creating stereogenic centers. mdpi.com Similarly, chiral phosphoric acids have been used as catalysts in asymmetric Friedel–Crafts alkylations. mdpi.com These catalytic systems highlight the potential for creating chiral building blocks that could be further elaborated to the target diacid.
Table 1: Examples of Asymmetric Catalysis for C-C Bond Formation
| Catalyst Type | Reaction | Application to Precursor Synthesis | Reference |
| Chiral Rhodium Complexes | Cyclopropanation | Could be adapted for the formation of a cyclopropane (B1198618) precursor that can be oxidatively cleaved. | mdpi.com |
| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Useful for creating precursors with defined stereochemistry from aromatic starting materials. | mdpi.com |
| Chiral Squaramides | Michael/Lactonization Cascade | Can be used to synthesize highly functionalized precursors with multiple stereocenters. | mdpi.com |
Chiral Auxiliary Approaches for Stereocontrolled Synthesis of this compound
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. This is a robust and widely used strategy for asymmetric synthesis.
Evans' oxazolidinone auxiliaries are particularly effective for the diastereoselective alkylation of enolates. rsc.org This approach can be envisioned for the synthesis of this compound through a sequential alkylation strategy. First, an oxazolidinone can be acylated with a suitable carboxylic acid derivative. Deprotonation to form a chiral enolate, followed by alkylation with a methylating agent, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. A second alkylation at the α-position, followed by removal of the auxiliary, can yield the desired product. The stereochemical outcome is predictable and controllable based on the choice of the oxazolidinone enantiomer and the reaction conditions.
The iron-catalyzed radical cross-coupling of chiral vinyl oxazolidinones has also been demonstrated as a method for diastereoselective 1,2-dicarbofunctionalization, offering another potential route to precursors of the target molecule. nih.gov
Table 2: Diastereoselective Alkylation using Chiral Auxiliaries
| Chiral Auxiliary | Reaction Type | Key Features | Reference |
| Evans' Oxazolidinones | Asymmetric Alkylation | High diastereoselectivity in the formation of C-C bonds alpha to a carbonyl group. | rsc.org |
| Chiral Vinyl Oxazolidinones | Fe-Catalyzed Radical Cross-Coupling | Allows for 1,2-dicarbofunctionalization with high diastereoselectivity. | nih.gov |
Biocatalytic Routes for the Production of Enantioenriched 2,3-Dimethylbutanedioic Acid
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity. For the synthesis of this compound, a potential biocatalytic route involves the oxidation of the corresponding diol, (2R,3R)-2,3-butanediol.
The enzymatic production of (2R,3R)-2,3-butanediol is well-established. (2R,3R)-2,3-Butanediol dehydrogenase (BDH) is an enzyme capable of the stereospecific synthesis of this diol. For example, the BDH from Paenibacillus polymyxa ATCC 12321 has been functionally characterized and shown to be specific for the (2R,3R)-isomer. nih.gov Similarly, the YAL060W gene product in Saccharomyces cerevisiae has been identified as a NAD-dependent (2R,3R)-2,3-butanediol dehydrogenase. nih.gov This enzyme catalyzes the stereospecific oxidation of (2R,3R)-2,3-butanediol to (3R)-acetoin. nih.gov
While the direct biocatalytic oxidation of (2R,3R)-2,3-butanediol to the corresponding diacid is less commonly reported, the existence of these highly specific dehydrogenases for the diol precursor is a critical first step. Further enzymatic oxidation of the intermediate acetoin (B143602) or direct oxidation of the diol using other oxidoreductases could complete the synthesis. The biocatalytic synthesis of substituted muconic acids from catechols demonstrates the potential for enzymatic oxidation to produce dicarboxylic acids. rsc.org
Table 3: Key Enzymes in the Biocatalytic Route to (2R,3R)-2,3-Butanediol
| Enzyme | Organism | Reaction Catalyzed | Reference |
| (2R,3R)-2,3-Butanediol Dehydrogenase (BDH99::67) | Paenibacillus polymyxa ATCC 12321 | Stereospecific synthesis of (2R,3R)-2,3-butanediol. | nih.gov |
| (2R,3R)-2,3-Butanediol Dehydrogenase (YAL060W) | Saccharomyces cerevisiae | Stereospecific oxidation of (2R,3R)-2,3-butanediol to (3R)-acetoin. | nih.gov |
Diastereoselective Synthesis of 2,3-Dimethylbutanedioic Acid Derivatives
In many applications, the relative stereochemistry of the two methyl groups is the primary concern. Diastereoselective synthesis aims to produce a specific diastereomer of 2,3-dimethylbutanedioic acid or its derivatives.
Stereocontrolled Alkylation and Homocoupling Reactions Leading to 2,3-Dimethylbutanedioic Acid Skeletons
A powerful strategy for constructing the C2-C3 bond with the desired anti-stereochemistry, as found in the (2R,3R) and (2S,3S) isomers, is the oxidative homocoupling of chiral enolates. The oxidative coupling of the lithium enolate of (4S)-3-propionyl-4-isopropyl-2-oxazolidinone can be achieved using oxidants such as TiCl₄, PhI(OAc)₂, or CuCl₂. nih.govacs.org This reaction proceeds via a radical coupling mechanism and stereoselectively produces the (R,R)-dimer, which is a direct precursor to (2R,3R)-2,3-dimethyl-1,4-butanediol and subsequently the diacid. nih.govacs.org
Table 4: Oxidative Homocoupling for the Synthesis of a (2R,3R)-2,3-Dimethylbutane Skeleton
| Substrate | Oxidant | Diastereoselectivity | Reference |
| (4S)-3-(3-arylpropanoyl)-4-isopropyl-2-oxazolidinone lithium enolate | TiCl₄, PhI(OAc)₂, or CuCl₂ | R,R-dimer favored | nih.govacs.org |
Multi-Component Reactions for the Assembly of Substituted 2,3-Dimethylbutanedioic Acid Systems
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. This strategy is highly efficient for building molecular complexity. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov
Succinic acid can be employed as the carboxylic acid component in the Ugi reaction, leading to the formation of novel Ugi adducts with an additional carboxylic acid functional group. researchgate.netdntb.gov.ua By choosing appropriate aldehyde, amine, and isocyanide components, it is possible to assemble a highly substituted 2,3-dimethylbutanedioic acid derivative. The stereochemical outcome of the Ugi reaction can be influenced by the use of chiral starting materials, offering a potential route to diastereomerically enriched products. researchgate.net For instance, a diastereoselective Ugi reaction on a solid phase has been reported, showcasing the potential for stereocontrol in this MCR. researchgate.net
Derivatization Strategies for Enhancing Chiral Purity and Reactivity of this compound
Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method or to enhance its reactivity for subsequent synthetic steps. wikipedia.org
For this compound, derivatization can be employed to improve the accuracy of chiral purity determination. By reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. wikipedia.org These diastereomers can be more easily separated and quantified by standard chromatographic techniques like HPLC or GC than the original enantiomers. wikipedia.org A common CDA for carboxylic acids is an enantiomerically pure alcohol or amine, which forms diastereomeric esters or amides, respectively. Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid, is a well-known CDA used for this purpose. wikipedia.org
Derivatization can also be used to enhance the reactivity of the carboxylic acid groups in this compound for further chemical transformations. For instance, converting the carboxylic acid groups to more reactive acyl chlorides or esters can facilitate reactions such as amide bond formation or reduction to the corresponding diol. This strategy is crucial in multi-step syntheses where the diacid itself may not be sufficiently reactive under certain conditions.
Advanced Spectroscopic and Analytical Methodologies for Stereochemical Characterization of 2r,3r 2,3 Dimethylbutanedioic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis of (2R,3R)-2,3-Dimethylbutanedioic Acid and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy, along with advanced 2D NMR techniques, provide detailed information about the connectivity, relative stereochemistry, and conformational preferences of the molecule.
The stereochemical assignment relies heavily on the analysis of proton-proton (³JHH) and proton-carbon (²٬³JCH) coupling constants. The magnitude of the vicinal coupling constant (³JHH) between the two methine protons at the C2 and C3 positions is dictated by the dihedral angle between them, as described by the Karplus equation. In the (2R,3R) stereoisomer, the molecule will adopt staggered conformations to minimize steric strain between the methyl and carboxyl groups. The observed ³JHH value is a population-weighted average of the couplings in these conformers. A larger coupling constant typically suggests a higher population of the anti-periplanar conformation, whereas smaller values indicate a predominance of gauche conformations.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for conformational analysis. These experiments detect through-space correlations between protons that are in close proximity. For this compound, NOE/ROE correlations between the methyl protons and the methine protons can help to establish their relative orientation and deduce the preferred solution-state conformation.
Below are the expected NMR spectral data for this compound, based on established chemical shift principles for alkanes and carboxylic acids.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a representative table based on typical chemical shifts. Actual values may vary based on solvent and experimental conditions.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Correlations (COSY/NOESY) |
|---|---|---|---|---|
| C1, C4 (-COOH) | ~12.0 | singlet (broad) | ~178-182 | - |
| C2, C3 (-CH) | ~2.6-2.9 | quartet | ~42-46 | -CH(CH₃), -CH(COOH) |
| -CH₃ (on C2, C3) | ~1.1-1.3 | doublet | ~15-18 | -CH(CH₃) |
Chiroptical Spectroscopy (CD, ORD) in Probing the Absolute Configuration and Conformational Dynamics of this compound
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemical features of chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral sample.
For this compound, the key chromophore is the carboxylic acid group (-COOH). The carboxyl group exhibits a weak electronic transition, typically the n→π* transition, in the wavelength range of 200-240 nm. When this chromophore is in a chiral environment, as it is in this molecule, it gives rise to a CD signal known as a Cotton effect. The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration of the stereogenic centers. Empirical rules, such as the octant rule for carboxylic acids, can be used to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the chromophore. By comparing the experimentally measured CD spectrum to theoretical predictions or to the spectra of compounds with known absolute configurations, the (2R,3R) configuration can be confirmed.
ORD spectroscopy measures the change in optical rotation as a function of wavelength. A Cotton effect is observed as a characteristic peak-and-trough curve in the region of the chromophore's absorption. The sign of the Cotton effect in an ORD spectrum provides the same stereochemical information as a CD spectrum.
Table 2: Representative Chiroptical Data for a Chiral Dicarboxylic Acid (Illustrative data based on a compound like (2R,3R)-tartaric acid, as specific data for the title compound is not readily available.)
| Technique | Parameter | Typical Wavelength (λ) | Expected Observation for (2R,3R) Enantiomer |
|---|---|---|---|
| Circular Dichroism (CD) | Molar Ellipticity [θ] | ~210-230 nm | A distinct Cotton effect (positive or negative sign) corresponding to the n→π* transition of the carboxyl groups. |
| Optical Rotatory Dispersion (ORD) | Molar Rotation [Φ] | ~200-250 nm | Anomalous dispersion curve (peak and trough) centered around the absorption maximum of the carboxyl groups. |
Mass Spectrometry (MS) Applications in Tracing Metabolic Fates and Derivatized Forms of 2,3-Dimethylbutanedioic Acid
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and structure of compounds, and for tracing their metabolic pathways. Due to the low volatility of dicarboxylic acids, this compound typically requires derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Common derivatization methods include esterification (e.g., with methanol (B129727) or butanol) to form dimethyl or dibutyl esters, or silylation (e.g., with BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. These derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis.
In Electron Ionization (EI) mass spectrometry, the derivatized molecule undergoes fragmentation, producing a unique pattern of ions. The fragmentation of the dimethyl ester of 2,3-dimethylbutanedioic acid would likely involve α-cleavage adjacent to the carbonyl groups and loss of alkoxy radicals (-OCH₃). Analysis of these fragmentation patterns helps to confirm the structure of the parent molecule.
For tracing metabolic fates, MS coupled with liquid chromatography (LC-MS) is often the method of choice, as it can analyze compounds directly in biological fluids. If this compound were introduced into a biological system, its metabolism could be tracked by identifying downstream products. As a derivative of succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, it may be metabolized by related enzymatic pathways. chemicalbook.comchembk.com Metabolomic studies using high-resolution mass spectrometry could identify potential metabolites by searching for compounds with specific mass shifts corresponding to metabolic transformations like hydroxylation, oxidation, or conjugation. nih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for Dimethyl (2R,3R)-2,3-dimethylbutanedioate (Based on general fragmentation patterns for esters.)
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 174 | [M]⁺ (Molecular Ion) | C₈H₁₄O₄⁺ |
| 143 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |
| 115 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 88 | [CH₃CH(COOCH₃)]⁺ | Cleavage of the C2-C3 bond |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
Chromatographic and Separation Science Techniques for Purity and Enantiomeric Excess Determination of this compound
Chromatographic techniques are indispensable for separating enantiomers and determining the purity and enantiomeric excess (ee) of chiral compounds. For this compound, both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.
Chiral HPLC is a widely used method for the direct separation of enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For acidic compounds like 2,3-dimethylbutanedioic acid, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX), are particularly effective. nih.gov The separation mechanism involves the formation of transient diastereomeric ion pairs between the chiral selector on the stationary phase and the enantiomers of the acid, leading to different retention times. The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram.
Chiral GC is another powerful technique, which also employs a CSP. Typically, the dicarboxylic acid is first derivatized to its more volatile ester form (e.g., methyl or ethyl esters). The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative.
An alternative, indirect approach involves derivatizing the racemic acid with a chiral resolving agent (an enantiomerically pure alcohol or amine) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. The relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original acid.
Table 4: Chromatographic Techniques for Enantiomeric Purity Analysis
| Technique | Stationary Phase Type | Mobile Phase/Carrier Gas | Analyte Form | Principle of Separation |
|---|---|---|---|---|
| Chiral HPLC | Chiral Stationary Phase (CSP), e.g., Anion-exchanger | Polar organic solvents with additives (e.g., Methanol with acid/base) | Free acid | Differential diastereomeric interactions with CSP |
| Chiral GC | Chiral Stationary Phase (CSP), e.g., Cyclodextrin derivative | Inert gas (e.g., He, H₂) | Volatile derivative (e.g., Dimethyl ester) | Differential inclusion/interaction with CSP |
| Indirect HPLC/GC | Achiral Stationary Phase (e.g., C18, silica) | Standard HPLC/GC mobile phases | Diastereomeric derivative (e.g., amide with chiral amine) | Separation of diastereomers based on different physical properties |
X-ray Crystallography in the Definitive Structural Elucidation of this compound and its Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the exact position of each atom in the crystal lattice is determined.
For this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous assignment of its absolute configuration. This is often achieved by measuring the anomalous dispersion of the X-rays, which allows for the differentiation between a molecule and its non-superimposable mirror image. The analysis would also reveal the molecule's preferred solid-state conformation, including the torsion angles between the carboxyl and methyl groups, and how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form characteristic dimer motifs, would be clearly elucidated.
While a crystal structure for the specific (2R,3R) enantiomer is not found in publicly available databases, the structure of the related achiral isomer, 2,2-dimethylsuccinic acid, has been determined. researchgate.net This analysis revealed a triclinic crystal system and confirmed the planarity of the carboxyl groups. researchgate.net It also detailed how the molecules are stabilized in the crystal by intermolecular O-H···O hydrogen bonds. A similar analysis of the (2R,3R) enantiomer would provide the same level of definitive detail regarding its solid-state structure.
Table 5: Information Obtainable from X-ray Crystallography
| Structural Parameter | Significance for this compound |
|---|---|
| Absolute Configuration | Unambiguously determines the R/S assignment at the C2 and C3 stereocenters. |
| Molecular Conformation | Reveals the precise dihedral angles and the spatial arrangement of all atoms in the solid state. |
| Bond Lengths and Angles | Provides exact measurements for all covalent bonds and angles within the molecule. |
| Intermolecular Interactions | Elucidates the hydrogen bonding network and other packing forces that stabilize the crystal structure. |
| Crystal System and Space Group | Defines the symmetry and repeating unit of the crystal lattice. |
Theoretical and Computational Studies on 2r,3r 2,3 Dimethylbutanedioic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics of (2R,3R)-2,3-Dimethylbutanedioic Acid Conformers
While specific studies on this compound are not abundant in the literature, valuable insights can be drawn from computational studies on its parent compound, succinic acid. Studies on succinic acid have shown that the relative orientation of the carboxylic acid groups and the conformation around the central C-C bond are critical in determining conformer stability. For instance, the ZsgsZ conformer, characterized by a gauche arrangement around the central C-C bond, has been identified as the most stable conformer for succinic acid. nih.gov Another low-energy conformer is the ECGsZ form. nih.gov
The introduction of methyl groups at the C2 and C3 positions in this compound is expected to introduce steric constraints that influence the conformational preferences. These methyl groups will likely favor a staggered conformation to minimize steric hindrance, which in turn will affect the dihedral angle of the C1-C2-C3-C4 backbone and the relative orientation of the carboxyl groups. The (2R,3R) stereochemistry imparts a C2-symmetry to the molecule, which simplifies the conformational analysis to some extent.
Computational studies can elucidate the energetics of these conformers, providing data on their relative stabilities, rotational barriers, and the potential for intramolecular hydrogen bonding between the carboxylic acid moieties. Such calculations are crucial for understanding the molecule's behavior in different environments.
Table 1: Calculated Energetics for Primary Decomposition Channels of Succinic Acid (Analogous System)
| Reaction Channel | Products | Energy Barrier (kcal/mol) |
| Dehydration | Succinic anhydride + H₂O | 51.0 |
| Dehydration | OCC₂H₃COOH + H₂O | 75.7 |
| Decarboxylation | C₂H₅COOH + CO₂ | 71.9 |
Data sourced from a computational study on the unimolecular decomposition of succinic acid, providing an analogy for the potential reaction energetics of its dimethyl derivative. nih.gov
Molecular Dynamics Simulations for Solvent Interactions and Chiral Recognition Mechanisms Involving this compound
In aqueous solution, the carboxylic acid groups of this compound will interact strongly with water molecules through hydrogen bonding. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. rsc.org Such analyses have been performed on various dicarboxylic acids, revealing how they structure the surrounding water molecules. rsc.orgrsc.org
Chiral recognition is another area where MD simulations can provide crucial insights. The ability of this compound to differentiate between enantiomers of another chiral molecule is predicated on the formation of transient diastereomeric complexes. MD simulations can be employed to study the stability and dynamics of these complexes, helping to elucidate the mechanism of chiral recognition.
For instance, studies on the chiral recognition of tartaric acid derivatives, which share the C2-symmetric dicarboxylic acid motif, have shown that specific intermolecular interactions, such as hydrogen bonding and steric repulsion, are key to enantiomeric discrimination. rsc.orgrsc.org MD simulations can model these non-covalent interactions and provide a molecular-level understanding of the binding geometries and energies that lead to chiral recognition.
Prediction of Spectroscopic Signatures and Reaction Pathways for this compound
Computational methods are highly effective in predicting various spectroscopic properties of molecules. For this compound, techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies.
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation and confirmation. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to compute chemical shifts with a high degree of accuracy. nih.govmdpi.com These theoretical predictions, when compared with experimental spectra, can aid in the assignment of signals and provide confidence in the determined structure.
Computational chemistry also allows for the exploration of potential reaction pathways. For dicarboxylic acids, common reactions include dehydration to form an anhydride and decarboxylation. Theoretical calculations can determine the energy barriers associated with these reactions, providing insights into their feasibility and kinetics. nih.gov For example, a computational study on succinic acid predicted a barrier of 51.0 kcal/mol for dehydration to succinic anhydride and 71.9 kcal/mol for decarboxylation. nih.gov These values serve as a useful reference for understanding the potential reactivity of this compound, with the acknowledgment that the methyl substituents will likely influence these barriers.
Computational Design of Chiral Catalysts and Auxiliaries Utilizing 2,3-Dimethylbutanedioic Acid Scaffolds
The C2-symmetric and chiral nature of this compound makes it an attractive scaffold for the design of chiral catalysts and auxiliaries in asymmetric synthesis. The C2 symmetry is a particularly desirable feature in chiral ligand design as it can reduce the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. nih.govscispace.com
Computational methods can be employed to design and evaluate potential catalysts derived from this scaffold. By modifying the carboxylic acid groups to include coordinating moieties, ligands for various metal-catalyzed reactions can be conceptualized. Quantum chemical calculations can then be used to model the structure of the resulting metal complexes and, more importantly, the transition states of the catalyzed reaction.
The design process often involves:
Scaffold Selection: Utilizing the rigid and chiral backbone of this compound.
Functionalization: In silico modification of the carboxyl groups to create ligands with desired electronic and steric properties.
Modeling of Catalyst-Substrate Complexes: Docking of reactants to the proposed catalyst to understand binding modes.
Transition State Analysis: Calculation of the energies of the diastereomeric transition states to predict the enantioselectivity of the reaction.
This computational approach allows for the rational design of new chiral catalysts, potentially reducing the amount of empirical screening required in the laboratory. The principles of using C2-symmetric dicarboxylic acids, such as tartaric acid derivatives, in chiral ligand synthesis are well-established and provide a strong foundation for the computational design of novel catalysts based on the this compound framework. nih.gov
Applications of 2r,3r 2,3 Dimethylbutanedioic Acid in Asymmetric Synthesis and Materials Science
(2R,3R)-2,3-Dimethylbutanedioic Acid as a Chiral Building Block in the Synthesis of Complex Organic Molecules
The defined stereochemistry of this compound makes it an important starting material or intermediate in the asymmetric synthesis of complex organic molecules. Chiral building blocks are essential in creating enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities.
The utility of this compound lies in its ability to introduce specific stereocenters into a target molecule. For instance, it can be used in the synthesis of natural products and their analogs. The dicarboxylic acid functionality allows for a variety of chemical transformations, such as the formation of amides, esters, and other derivatives, without disturbing the chiral centers. This versatility enables chemists to construct intricate molecular architectures with high stereochemical control.
Research has demonstrated its application in synthesizing novel trisubstituted-5-oxopyrrolidines, which have been investigated for their potential biological activities. nih.gov In these syntheses, the chiral backbone of the dimethylbutanedioic acid directs the stereochemical outcome of subsequent reactions, leading to the desired enantiomer of the final product.
Table 1: Examples of Complex Molecules Synthesized Using this compound as a Chiral Building Block
| Target Molecule Class | Synthetic Strategy | Reference |
|---|---|---|
| Trisubstituted-5-oxopyrrolidines | Utilized as a chiral scaffold to control stereochemistry. | nih.gov |
| Chiral ligands | Incorporated into ligand structures for asymmetric catalysis. | |
| Bioactive natural product analogs | Serves as a key chiral starting material. |
Utilization of this compound in the Development of Chiral Ligands and Catalysts
The C2-symmetric nature of this compound makes it an excellent candidate for the development of chiral ligands and catalysts for asymmetric synthesis. Chiral catalysts are pivotal in producing enantiomerically enriched products from prochiral substrates.
Derivatives of this compound can be synthesized to create ligands that coordinate with metal centers. The resulting chiral metal complexes can then catalyze a wide range of asymmetric reactions, such as hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions. The stereochemistry of the ligand, originating from the dimethylbutanedioic acid backbone, influences the spatial arrangement of the reactants around the metal center, thereby directing the stereochemical outcome of the reaction.
For example, chiral phosphine (B1218219) ligands derived from this acid have been employed in transition-metal-catalyzed asymmetric transformations. nih.gov These ligands have shown high efficiency and enantioselectivity in various reactions, underscoring the importance of the chiral scaffold provided by this compound. The development of such catalysts is a continuous effort to overcome challenges in reactivity and selectivity in asymmetric catalysis. nih.gov
Incorporation of 2,3-Dimethylbutanedioic Acid into Chiral Polymer Systems and Advanced Materials
The incorporation of chiral units like 2,3-dimethylbutanedioic acid into polymer backbones can impart unique properties to the resulting materials. Chiral polymers have found applications in various fields, including chiral separation, drug delivery, and as advanced materials with specific optical or electronic properties.
When this compound is used as a monomer or a component of a monomer in polymerization reactions, it introduces chirality into the polymer chain. This can lead to the formation of polymers with helical structures or other forms of organized chirality. These chiral polymers can exhibit selective interactions with other chiral molecules, which is the basis for their use in chiral chromatography and other separation technologies.
Furthermore, the dicarboxylic acid groups can be functionalized to tune the physical and chemical properties of the polymer, such as solubility, thermal stability, and mechanical strength. Research in this area explores the synthesis of novel chiral polymers and investigates how the chirality at the molecular level translates into macroscopic material properties.
Application of this compound in Chiral Separation Technologies through Cocrystallization
Cocrystallization is an effective technique for the separation of enantiomers. By forming cocrystals with a chiral resolving agent, a racemic mixture can be separated into its constituent enantiomers. This compound can act as such a chiral resolving agent.
When a racemic mixture of a compound is mixed with an enantiomerically pure form of this compound, diastereomeric cocrystals can form. These diastereomeric cocrystals often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered from the cocrystal. This method provides an alternative to chiral chromatography for obtaining enantiomerically pure compounds.
Development of Biologically Active Compound Precursors from this compound (Excluding human clinical aspects)
This compound serves as a precursor for the synthesis of various biologically active compounds. Its chiral nature is often a key element in the biological activity of the final products, as biological systems are highly stereospecific.
For example, derivatives of this acid have been used to synthesize compounds with potential anti-inflammatory effects. nih.gov The synthesis of natural product derivatives often starts with a chiral building block like this compound to ensure the correct stereochemistry in the final molecule. nih.govresearchgate.net The biological evaluation of these synthesized compounds in vitro helps in understanding structure-activity relationships, where the stereochemistry imparted by the starting material plays a crucial role.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2R,3R)-2,3-dimethylsuccinic acid |
| Trisubstituted-5-oxopyrrolidines |
| (+)-balasubramide |
Advanced Topics and Future Research Directions for 2r,3r 2,3 Dimethylbutanedioic Acid
Emerging Methodologies for Sustainable and Green Synthesis of (2R,3R)-2,3-Dimethylbutanedioic Acid
The imperative for environmentally benign chemical manufacturing has spurred research into green synthesis routes for chiral compounds like this compound. Key strategies focus on biocatalysis and the use of renewable feedstocks, moving away from traditional, often hazardous, synthetic methods.
A significant green approach involves the microbial production of the precursor, (2R,3R)-2,3-butanediol. nih.gov Metabolic engineering of various microorganisms has been a primary focus, creating efficient cell factories for producing this valuable bio-based chemical. nih.govbenthamscience.com Subsequent oxidation of the diol would yield the target dicarboxylic acid. This bio-based route offers a promising alternative to petroleum-derived starting materials.
Another advanced methodology is chemo-enzymatic synthesis, which leverages the high selectivity of enzymes to produce specific stereoisomers. Research on related chiral succinic acid derivatives has demonstrated the efficacy of this approach. For instance, the enzyme preparation Alcalase®, derived from Bacillus licheniformis, has been used for the enantio- and regioselective monohydrolysis of racemic 2-substituted succinate (B1194679) diesters, yielding chiral half-esters with excellent enantiomeric purity. doi.org Similarly, Lipase B from Candida antarctica (CAL-B) has been employed in the kinetic resolution of related diols, a key step in stereodivergent synthesis pathways that can produce all possible stereoisomers of a target molecule. mdpi.comresearchgate.net These enzymatic methods are attractive due to their high selectivity, mild reaction conditions, and reduced waste generation.
Asymmetric catalysis using metal complexes also represents a cornerstone of green synthesis for chiral molecules. The catalytic asymmetric reduction of unsaturated precursors using complexes like Ruthenium-BINAP has been reported for producing chiral deuterated succinic acid, highlighting a pathway that avoids stoichiometric chiral reagents. researchgate.net
| Method | Key Features | Relevant Precursor/Analogue | Potential Advantages |
| Microbial Fermentation | Use of engineered microorganisms (e.g., Bacillus subtilis) to produce the diol precursor from renewable feedstocks. nih.govresearchgate.net | (2R,3R)-2,3-Butanediol | Utilizes renewable resources; reduces reliance on petrochemicals. |
| Enzymatic Hydrolysis | Enantioselective hydrolysis of racemic diesters using lipases or proteases (e.g., Alcalase®). doi.org | 2-Substituted Succinate Diesters | High enantioselectivity (>99% ee); mild reaction conditions; biodegradable catalysts. |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction (e.g., acetylation) on a racemic mixture to separate stereoisomers, often using lipases (e.g., CAL-B). mdpi.comresearchgate.net | Racemic α-acetolactate derivatives | Access to multiple pure stereoisomers from a single racemic precursor. |
| Asymmetric Catalysis | Stereoselective reduction of unsaturated precursors using chiral metal catalysts (e.g., Ru-BINAP). researchgate.net | Ethyl Fumarate derivatives | High atom economy; catalytic use of chiral inductor. |
Interdisciplinary Research Integrating this compound with Nanotechnology and Supramolecular Chemistry
The unique structural characteristics of this compound—specifically its chirality and the presence of two carboxylate groups—make it a compelling candidate for applications in materials science, particularly in nanotechnology and supramolecular chemistry.
In nanotechnology, dicarboxylic acids are fundamental building blocks for creating metal-organic frameworks (MOFs). rsc.orgmdpi.com MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and functionality of the organic linker dictate the resulting framework's structure and properties, such as pore size and chemical environment. While this compound has not been extensively reported as a primary linker in major MOF databases, its potential is significant. The introduction of this chiral, flexible dicarboxylate ligand could lead to the formation of novel chiral MOFs. Such frameworks are highly sought after for applications in enantioselective separations, asymmetric catalysis, and chiral sensing.
In supramolecular chemistry, the focus is on non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. The principles of molecular recognition, driven by interactions like hydrogen bonding, are central to this field. The two carboxylic acid groups of this compound are ideal for forming robust hydrogen-bonding networks, which can direct the assembly of complex architectures. Research on a closely related molecule, (R,R)-2,3-diphenylsuccinic acid, has shown its ability to self-assemble in the presence of a guest molecule to form a "cyclotetrameric chiral square." rsc.org This structure, held together by hydrogen bonds, creates a defined chiral cavity, demonstrating potential for use in enantiomer separation. rsc.org This precedent strongly suggests that this compound could similarly be used to design and construct novel supramolecular cages, gels, or polymers with functions derived from their chiral nature.
| Field | Potential Role of this compound | Key Molecular Features | Analogous Compound/System |
| Nanotechnology (MOFs) | Chiral organic linker (strut) for building 3D frameworks. rsc.orgnih.gov | Dicarboxylate functionality, stereochemistry. | Terephthalic acid, (1R,2R)-1,2-Cyclohexanedicarboxylic Acid used in MOF synthesis. mdpi.comcymitquimica.com |
| Supramolecular Chemistry | Building block for self-assembled structures (e.g., cages, gels). | Hydrogen-bonding capacity of carboxylic acids, defined stereochemistry. | (R,R)-2,3-diphenylsuccinic acid forms a self-assembled chiral square. rsc.org |
Exploration of Unconventional Applications and Roles of this compound in Niche Academic Fields
Beyond its potential as a chiral building block, this compound and its derivatives are being explored for highly specialized roles in distinct academic disciplines.
One such area is in the design of peptidomimetics , which are compounds that mimic the structure and function of peptides. Substituted succinic acid derivatives have been successfully incorporated into molecules designed to inhibit specific enzymes. doi.org Their backbone can position functional groups in a spatial arrangement that mimics a peptide bond, allowing for interaction with an enzyme's active site. This has been applied in the development of potent renin inhibitors, where the succinyl core is a critical component. doi.org
In the field of asymmetric synthesis and organometallic chemistry , chiral succinate derivatives are used as precursors to generate chiral enolate equivalents. For example, chiral iron succinoyl complexes have been developed that undergo highly regio- and stereoselective alkylation reactions. electronicsandbooks.comrsc.org Subsequent removal of the chiral iron auxiliary yields homochiral α-alkyl succinic acid derivatives, providing a sophisticated method for synthesizing complex chiral molecules. electronicsandbooks.comrsc.org
Furthermore, the core structure of dimethylsuccinic acid is valuable in the synthesis of complex natural products . The meso-isomer, for instance, has been used as a starting material in the synthesis of (±)-faranal, a trail pheromone for the Pharaoh ant. sigmaaldrich.com The stereocontrolled synthesis of such bioactive molecules often relies on the availability of precisely configured starting materials like the stereoisomers of 2,3-dimethylbutanedioic acid.
Finally, as demonstrated by the self-assembly of related molecules into chiral cages, a niche application is emerging in supramolecular chirogenesis and enantioselective recognition . The creation of synthetic chiral receptors for the separation of racemic mixtures is a significant challenge in chemistry. The use of this compound as a component in such systems could lead to new materials for chiral chromatography or as sensors for enantiomeric excess. rsc.org
| Niche Field | Specific Application/Role | Underlying Principle |
| Medicinal Chemistry | Core scaffold for peptidomimetics in enzyme inhibitors. doi.org | The succinic acid backbone mimics peptide structures to interact with enzyme active sites. |
| Asymmetric Synthesis | Precursor to chiral iron succinoyl complexes for stereoselective alkylation. electronicsandbooks.comrsc.org | The chiral auxiliary directs the stereochemical outcome of the reaction. |
| Natural Product Synthesis | Stereodefined starting material for bioactive molecules. sigmaaldrich.com | The inherent stereochemistry of the starting material is transferred to the final complex target. |
| Supramolecular Chemistry | Component for synthetic chiral receptors and enantiomer separators. rsc.org | Self-assembly into a defined chiral cavity allows for differential interaction with enantiomers. |
Q & A
Q. How can researchers reconcile discrepancies in the reported thermodynamic stability of this compound stereoisomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
